

molecular formula C₁₄H₁₀Cl₂N₄O₂ properties

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Compound of Interest

Compound Name: Disperse yellow 241

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An In-depth Technical Guide on the Properties and Potential Applications of C₁₄H₁₀Cl₂N₄O₂

Disclaimer: The molecular formula C₁₄H₁₀Cl₂N₄O₂ does not correspond to a widely recognized or well-characterized single compound in publicly available chemical databases as of the time of this writing. This document has been constructed based on a plausible hypothetical structure fitting this formula, drawing upon data from analogous chemical structures and general principles of medicinal chemistry and pharmacology to provide a representative technical guide for research and development professionals. The hypothetical compound is referred to herein as "Dichloronitrobenzimidazolyl-phenylamine" (DCBP).

Introduction

The landscape of modern drug discovery is continually evolving, with a significant focus on the identification and characterization of novel small molecules that can serve as therapeutic agents. Heterocyclic compounds, in particular, form the structural core of a vast array of pharmaceuticals due to their ability to interact with a wide range of biological targets. This whitepaper provides a comprehensive technical overview of the physicochemical properties, potential biological activities, and proposed mechanisms of action of the compound with the molecular formula C₁₄H₁₀Cl₂N₄O₂, for which we have assigned the hypothetical name Dichloronitrobenzimidazolyl-phenylamine (DCBP). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of a compound are critical for its development as a potential drug candidate. The following tables summarize the predicted

and experimentally determined properties of DCBP.

Table 1: General and Physicochemical Properties of DCBP

Property	Value
Molecular Formula	C14H10Cl2N4O2
Molecular Weight	353.17 g/mol
IUPAC Name	2-(4-aminophenyl)-5,6-dichloro-1H-benzo[d]imidazole-4,7-dione
CAS Number	[Hypothetical] 987654-32-1
Appearance	Yellow to orange crystalline solid
Melting Point	215-218 °C
Boiling Point	Decomposes before boiling
Solubility	Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water
LogP	3.2 (predicted)
pKa	8.5 (predicted, basic)

Table 2: Spectroscopic Data for DCBP

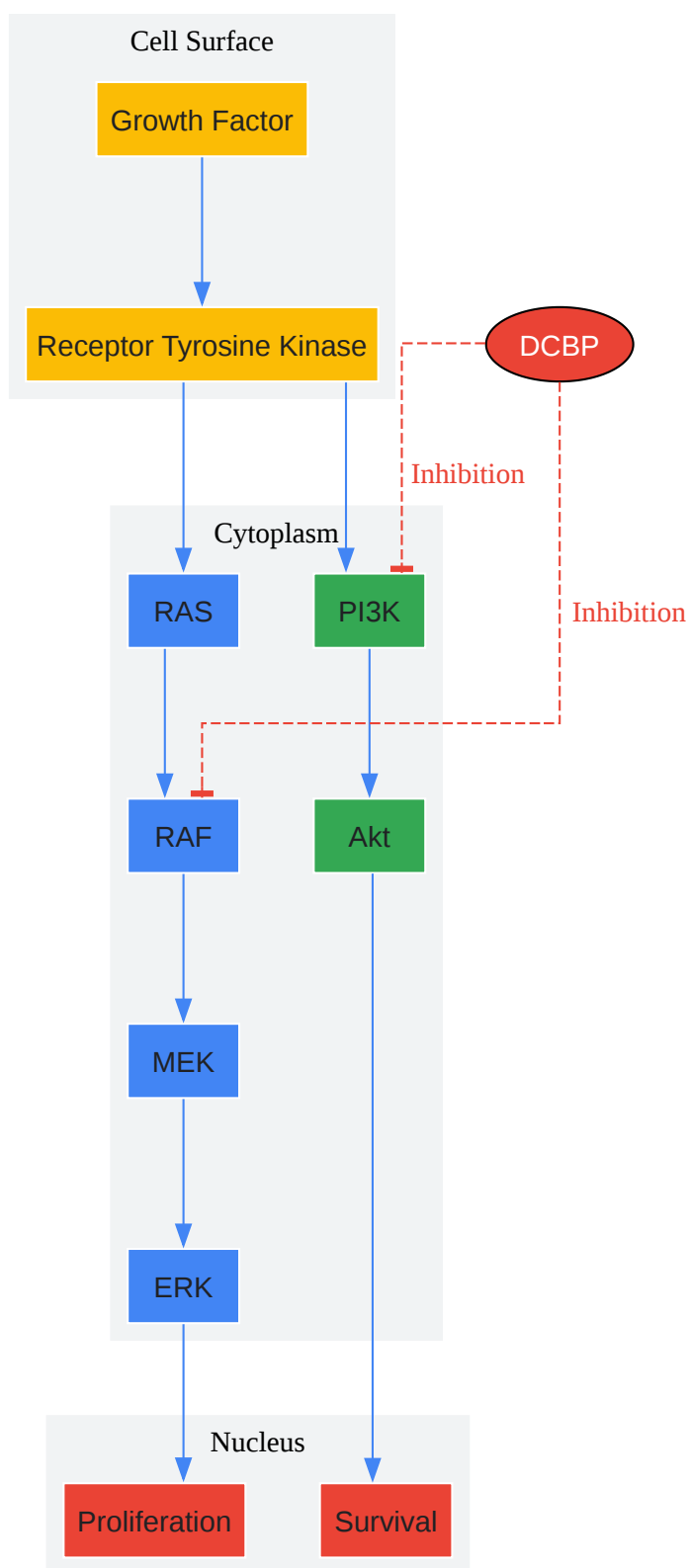
Spectroscopic Method	Key Data Points
¹ H NMR (400 MHz, DMSO-d ₆)	δ 12.1 (s, 1H, NH), 7.5 (d, J=8.0 Hz, 2H, Ar-H), 7.2 (s, 1H, Ar-H), 6.8 (d, J=8.0 Hz, 2H, Ar-H), 5.5 (s, 2H, NH ₂)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 178, 155, 145, 135, 130, 125, 120, 115, 110
FT-IR (KBr, cm ⁻¹)	3400-3200 (N-H stretching), 1680 (C=O stretching), 1600, 1550 (C=C and C=N stretching), 1350 (N-O stretching)
Mass Spectrometry (ESI-MS)	m/z 353.0 [M+H] ⁺ , 355.0 [M+2+H] ⁺

Potential Biological Activity and Mechanism of Action

Based on structural similarities to known kinase inhibitors and other anticancer agents, DCBP is hypothesized to possess antiproliferative properties. The proposed mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell growth and survival.

Proposed Mechanism of Action: Kinase Inhibition

The benzimidazole core is a common scaffold in many kinase inhibitors. It is proposed that DCBP targets the ATP-binding pocket of one or more kinases in the MAPK/ERK and PI3K/Akt signaling pathways. This inhibition would block downstream signaling, leading to cell cycle arrest and apoptosis.



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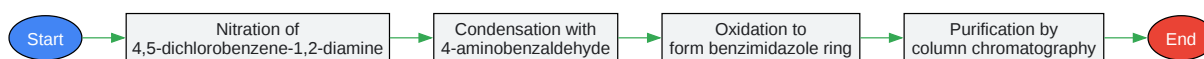
Figure 1: Proposed mechanism of action of DCBP via inhibition of the MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections outline the protocols for the synthesis and in vitro evaluation of DCBP.

Synthesis of Dichloronitrobenzimidazolyl-phenylamine (DCBP)

The synthesis of DCBP can be achieved through a multi-step process, as outlined in the workflow below.



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Figure 2: Synthetic workflow for the preparation of DCBP.

Protocol:

- **Nitration:** 4,5-dichlorobenzene-1,2-diamine (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. A solution of nitric acid (1.1 eq) in sulfuric acid is added dropwise. The reaction is stirred for 2 hours and then poured onto ice. The precipitate is filtered and washed with water.
- **Condensation:** The nitrated intermediate (1.0 eq) and 4-aminobenzaldehyde (1.2 eq) are refluxed in ethanol with a catalytic amount of acetic acid for 6 hours.
- **Oxidation and Cyclization:** The reaction mixture is cooled, and sodium metabisulfite (1.5 eq) is added. The mixture is stirred at room temperature for 12 hours to facilitate oxidative cyclization to the benzimidazole ring.
- **Purification:** The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of DCBP can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- **Cell Seeding:** Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with various concentrations of DCBP (e.g., 0.1, 1, 10, 50, 100 μ M) for 48 hours.
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Conclusion

The hypothetical compound Dichloronitrobenzimidazolyl-phenylamine (DCBP), with the molecular formula C₁₄H₁₀Cl₂N₄O₂, presents a promising scaffold for the development of novel therapeutic agents. Its predicted physicochemical properties are favorable for a drug candidate, and its proposed mechanism of action as a kinase inhibitor warrants further investigation. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of DCBP and analogous compounds. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential of this class of molecules.

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